5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate 5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16360611
InChI: InChI=1S/C17H13Br2NO3S/c1-10-5-6-12(8-11(10)2)24(21,22)23-17-15(19)9-14(18)13-4-3-7-20-16(13)17/h3-9H,1-2H3
SMILES:
Molecular Formula: C17H13Br2NO3S
Molecular Weight: 471.2 g/mol

5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate

CAS No.:

Cat. No.: VC16360611

Molecular Formula: C17H13Br2NO3S

Molecular Weight: 471.2 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate -

Specification

Molecular Formula C17H13Br2NO3S
Molecular Weight 471.2 g/mol
IUPAC Name (5,7-dibromoquinolin-8-yl) 3,4-dimethylbenzenesulfonate
Standard InChI InChI=1S/C17H13Br2NO3S/c1-10-5-6-12(8-11(10)2)24(21,22)23-17-15(19)9-14(18)13-4-3-7-20-16(13)17/h3-9H,1-2H3
Standard InChI Key IDFOXHZTQHSZEP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 5,7-dibromo-8-[(3,4-dimethylphenyl)sulfonyloxy]quinoline. Its molecular formula is C₁₇H₁₃Br₂NO₃S, with a molecular weight of 503.17 g/mol. The quinoline backbone consists of a bicyclic structure fused from a benzene ring and a pyridine ring, while the sulfonate ester group is attached via an oxygen bridge to a 3,4-dimethyl-substituted benzene ring (Figure 1).

Structural Features:

  • Quinoline Core: The planar aromatic system facilitates π-π stacking interactions, which are critical in biological targeting and materials applications .

  • Bromine Substituents: The electron-withdrawing bromine atoms at positions 5 and 7 influence electronic distribution, potentially enhancing electrophilic reactivity or binding affinity .

  • Sulfonate Ester Group: The 3,4-dimethylbenzenesulfonate moiety introduces steric bulk and polar characteristics, affecting solubility and metabolic stability .

Synthesis and Manufacturing

The synthesis of 5,7-dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate likely involves a multi-step process:

Step 1: Bromination of 8-Hydroxyquinoline

8-Hydroxyquinoline undergoes electrophilic aromatic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The 5- and 7-positions are activated for substitution due to the directing effects of the hydroxyl and pyridinic nitrogen groups, yielding 5,7-dibromo-8-hydroxyquinoline .

Step 2: Sulfonation of 3,4-Dimethylbenzene

3,4-Dimethylbenzene (o-xylene) is sulfonated with concentrated sulfuric acid at elevated temperatures to form 3,4-dimethylbenzenesulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the corresponding sulfonyl chloride .

Step 3: Esterification

The sulfonyl chloride reacts with 5,7-dibromo-8-hydroxyquinoline in a nucleophilic acyl substitution reaction, typically under basic conditions (e.g., pyridine or triethylamine), to form the sulfonate ester .

Reaction Scheme:

5,7-Dibromo-8-hydroxyquinoline+3,4-dimethylbenzenesulfonyl chloridebase5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate+HCl\text{5,7-Dibromo-8-hydroxyquinoline} + \text{3,4-dimethylbenzenesulfonyl chloride} \xrightarrow{\text{base}} \text{5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate} + \text{HCl}

Physicochemical Properties

Based on structural analogs , the following properties are inferred:

PropertyValue/Description
Molecular Weight503.17 g/mol
Melting Point210–215°C (estimated)
SolubilityLow water solubility; soluble in DMSO, DMF
LogP~3.5 (indicative of moderate lipophilicity)
StabilityStable under inert conditions; hydrolyzes in strong acidic/basic media

The bromine atoms and sulfonate group create a balance between lipophilicity and polarity, making the compound suitable for organic solvent-based reactions .

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